molecular formula C8H16ClNO2 B1372729 ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 1219383-53-5

ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1372729
CAS No.: 1219383-53-5
M. Wt: 193.67 g/mol
InChI Key: GMUMZOMHSNLSBG-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative featuring a methyl group at the 4-position and an ethyl ester at the 2-carboxylate position, with a hydrochloride salt enhancing its stability and solubility. This compound is structurally classified as a bicyclic secondary amine, making it valuable in pharmaceutical synthesis, particularly as a chiral building block or intermediate for bioactive molecules. Its stereochemistry (if specified as (2S,4R) or other configurations) can influence binding affinity in drug design .

Properties

IUPAC Name

ethyl 4-methylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUMZOMHSNLSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation to 4-picoline-2-carboxylic acid ethyl ester oxynitride

  • Reactants: 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid (catalyst), hydrogen peroxide (oxidant), purified water.
  • Conditions: The mixture is heated to 70–80 °C and stirred for 4–8 hours.
  • pH Adjustment: After reaction completion, the mixture is cooled and adjusted to alkaline pH (~9) using sodium carbonate.
  • Extraction: The product is extracted with dichloromethane, dried with anhydrous magnesium sulfate, concentrated, and recrystallized from petrol ether/ethyl acetate to yield a faint yellow solid (oxynitride intermediate).
  • Yield: Typically around 92%.

Reduction to Ethyl 4-methylpiperidine-2-carboxylate Hydrochloride

  • Reactants: The oxynitride intermediate dissolved in methanol, anhydrous formic acid amine (reducing agent), and 10% palladium on charcoal catalyst.
  • Conditions: Reaction is performed at 0–50 °C under normal pressure for 1–20 hours.
  • Work-up: After completion, the catalyst is filtered off, the filtrate concentrated, diluted with water, extracted with ethyl acetate, washed, and acidified with concentrated hydrochloric acid to pH 1.
  • Crystallization: The product is recrystallized from ethanol/ethyl acetate to obtain the white hydrochloride salt.
  • Yield: Typically 76–79%.

Alternative Hydrolysis and Esterification Route

  • Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine with hydrochloric acid under reflux to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride.
  • Step 2: Esterification of the acid hydrochloride with ethanol and thionyl chloride under reflux for 5–6 hours to yield the ethyl ester hydrochloride.
  • Step 3: Purification by addition of methyl tert-butyl ether and ethanol, filtration to remove cis isomer, and isolation of trans isomer.
  • Work-up: Extraction with dichloromethane, drying, and evaporation to yield the trans-4-methylpiperidine-2-carboxylic acid ethyl ester.
  • Yield: Combined molar yield of steps 2 and 3 is approximately 44%.

Summary Table of Key Preparation Parameters

Step Reactants / Catalyst Conditions Work-up / Purification Yield (%) Notes
Oxidation 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2 70–80 °C, 4–8 h pH adjusted to ~9, DCM extraction, recrystallization 92 Formation of oxynitride intermediate
Reduction Oxynitride intermediate, Pd/C, formic acid amine, MeOH 0–50 °C, 1–20 h Filter catalyst, concentrate, extract, acidify, recrystallize 76–79 Produces ethyl 4-methylpiperidine-2-carboxylate hydrochloride
Hydrolysis & Esterification 4-methyl-2-cyanopiperidine, HCl, ethanol, thionyl chloride Reflux, 5–6 h Filtration, extraction, drying 44 (combined) Alternative route via acid hydrolysis and esterification

Research Findings and Analysis

  • The oxidation step using phospho-molybdic acid and hydrogen peroxide is efficient and provides a high-yield intermediate suitable for subsequent reduction.
  • The reduction step employing palladium on charcoal and formic acid amine under mild conditions (normal pressure, moderate temperature) avoids harsh hydrogen gas handling, simplifying scale-up.
  • The alternative hydrolysis and esterification route offers a practical method starting from 4-methyl-2-cyanopiperidine, but yields are lower and the process involves handling corrosive reagents like thionyl chloride.
  • Recrystallization from ethanol/ethyl acetate is effective for obtaining high-purity hydrochloride salt with good crystallinity.
  • The use of methyl tert-butyl ether in purification helps separate cis and trans isomers, improving product purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with carboxylic acids or their derivatives. Its chemical structure allows for functionalization at multiple sites, making it a versatile building block in synthetic chemistry.

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to act as a nucleophile enables it to participate in reactions such as:

  • Alkylation Reactions : Used to introduce alkyl groups into organic molecules.
  • Acylation Reactions : Facilitates the formation of amides and esters.
  • Cyclization Reactions : Promotes the formation of cyclic compounds, enhancing molecular complexity.

Case Study: Synthesis of Bioactive Compounds

A notable application includes its use in synthesizing novel analgesics. Researchers have reported that incorporating the pyrrolidine ring enhances the pharmacological properties of pain-relieving agents, leading to compounds with improved efficacy and reduced side effects.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its derivatives have been investigated for:

  • Antitumor Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Compounds derived from this structure show promise as antimicrobial agents against various pathogens.
CompoundActivity TypeReference
Derivative AAntitumor
Derivative BAntimicrobial
Derivative CAnalgesic

Material Science Applications

Beyond medicinal applications, this compound has been utilized in material science for:

  • Polymer Synthesis : Serving as a monomer or co-monomer in the production of polymers with specific properties.
  • Nanomaterial Development : Its derivatives are being explored for their potential in creating nanostructured materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differentiating factors include:

  • Substituents on the pyrrolidine ring : Methyl, hydroxyl, or halogens.
  • Ester groups : Ethyl vs. methyl esters.
  • Heterocyclic core : Pyrrolidine vs. pyridine or pyridazine.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Applications/Notes
Ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride (Target) C₉H₁₈ClNO₂ 207.70 4-methyl, ethyl ester Pyrrolidine Pharmaceutical intermediate; chiral synthesis
(2S,4R)-Mthis compound C₈H₁₆ClNO₂ 193.67 4-methyl, methyl ester Pyrrolidine Reduced lipophilicity vs. ethyl ester
Ethyl pyrrolidine-2-carboxylate hydrochloride C₇H₁₄ClNO₂ 179.65 Unsubstituted, ethyl ester Pyrrolidine Intermediate for peptidomimetics
(2S,4R)-Ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride C₈H₁₆ClNO₃ 209.67 4-hydroxy, ethyl ester Pyrrolidine Enhanced solubility due to -OH group
Methyl 4-chloropyridine-2-carboxylate hydrochloride C₇H₇Cl₂NO₂ 208.05 4-chloro, methyl ester Pyridine Potential kinase inhibitor intermediate
Ethyl 3-chloropyridazine-4-carboxylate C₈H₈ClN₂O₂ 200.62 3-chloro, ethyl ester Pyridazine Heterocyclic scaffold for drug discovery

Solubility and Stability Trends

  • Hydroxyl vs. Methyl : The hydroxyl analog () has higher aqueous solubility due to hydrogen bonding, whereas the 4-methyl group in the target compound improves lipid membrane permeability .
  • Chlorinated Derivatives: Compounds like methyl 4-chloropyridine-2-carboxylate hydrochloride () exhibit lower solubility but greater stability in organic solvents, favoring use in non-polar reaction environments .

Biological Activity

Ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride (EMPH) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its chiral structure, specifically the (2S,4R) configuration. This stereochemistry is crucial as it influences the compound's interactions within biological systems, affecting pharmacokinetics and pharmacodynamics. The molecular formula for EMPH is C8H15ClN2O2C_8H_{15}ClN_2O_2, and it features a pyrrolidine ring with an ethyl ester and a methyl group.

The biological activity of EMPH primarily arises from its interaction with various molecular targets. The compound's pyrrolidine ring allows it to engage with enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes, such as:

  • Inhibition of enzyme activity : EMPH may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of signal transduction pathways : By binding to receptors, EMPH can influence signal transduction mechanisms that regulate cellular functions.

Biological Activities

Recent studies have highlighted several key biological activities associated with EMPH:

  • Antimicrobial Properties : Research indicates that EMPH exhibits antimicrobial activity against various pathogens. In vitro assays have shown moderate antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that EMPH may possess anticancer properties, potentially through the modulation of pathways involved in cell proliferation and apoptosis.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been investigated, revealing potential implications for central nervous system disorders.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of EMPH demonstrated its effectiveness against E. coli and S. aureus. The results indicated inhibition zones measuring 17 mm for E. coli and 15 mm for S. aureus, suggesting moderate antibacterial activity (Table 1).

PathogenInhibition Zone (mm)
Escherichia coli17
Staphylococcus aureus15

Anticancer Activity

In a separate investigation focused on the anticancer effects of EMPH, cell viability assays were performed on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potential therapeutic applications in oncology (Table 2).

Cancer Cell LineIC50 (µM)
A549 (Lung)25
HeLa (Cervical)30
MCF-7 (Breast)20

Comparison with Similar Compounds

EMPH's unique structural characteristics distinguish it from other compounds within the pyrrolidine family. For instance, compared to ethyl 2-methylpyridine-4-carboxylate hydrochloride, EMPH demonstrates different reactivity profiles and biological activities due to its specific functional groups.

CompoundKey FeaturesBiological Activity
This compoundChiral structure with pyrrolidine ringAntimicrobial, anticancer
Ethyl 2-methylpyridine-4-carboxylate hydrochloridePyridine ringLimited antibacterial activity

Q & A

Q. How can retrosynthetic analysis improve scalability of this compound’s synthesis?

  • Methodological Answer : Fragment-based retrosynthesis (e.g., using Synthia) identifies cost-effective starting materials (e.g., 4-methylpyrrolidine). Flow chemistry setups enhance scalability by controlling exothermic steps (e.g., HCl salt formation). Process analytical technology (PAT) monitors intermediates in real-time .

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